Pyridazine-3,5-diamine
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Overview
Description
Pyridazine-3,5-diamine: is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound has two amino groups attached at positions 3 and 5. Pyridazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro-pyridazine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkyl or acyl-pyridazine derivatives.
Scientific Research Applications
Chemistry: Pyridazine-3,5-diamine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. These compounds have shown promise in modulating biological pathways and have potential therapeutic applications.
Medicine: Pyridazine derivatives, including this compound, are investigated for their pharmacological properties. They exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. These compounds are being explored as potential drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Pyridazine-3,5-diamine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
3,6-Pyridazinedione: Another pyridazine derivative with different functional groups, known for its use in organic synthesis and chemical biology.
2,4-Diaminopyrimidine: A pyrimidine derivative with similar amino groups, used in medicinal chemistry for its biological activities.
3,5-Diaminopyrazole: A pyrazole derivative with amino groups at positions 3 and 5, studied for its potential pharmacological properties.
Uniqueness: Pyridazine-3,5-diamine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61071-13-4 |
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Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
pyridazine-3,5-diamine |
InChI |
InChI=1S/C4H6N4/c5-3-1-4(6)8-7-2-3/h1-2H,(H4,5,6,8) |
InChI Key |
RCACQAFABUTZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=NN=C1N)N |
Canonical SMILES |
C1=C(C=NN=C1N)N |
Origin of Product |
United States |
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